Cas no 2138304-34-2 (2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)-)

2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)-, is a substituted pyridine derivative with a molecular structure featuring a carboxylic acid group at the 2-position, a chloro substituent at the 5-position, and a diethylamino group at the 6-position. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of pharmaceuticals, agrochemicals, or coordination complexes. The presence of both electron-withdrawing (chloro) and electron-donating (diethylamino) groups may influence its reactivity, enabling selective functionalization. Its well-defined structure and functional group arrangement make it a valuable building block for researchers developing novel heterocyclic compounds. The compound should be handled under appropriate safety protocols due to its reactive nature.
2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- structure
2138304-34-2 structure
Product name:2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)-
CAS No:2138304-34-2
MF:C10H13ClN2O2
MW:228.675421476364
CID:5280543

2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)-
    • Inchi: 1S/C10H13ClN2O2/c1-3-13(4-2)9-7(11)5-6-8(12-9)10(14)15/h5-6H,3-4H2,1-2H3,(H,14,15)
    • InChI Key: AHDINCILVAUSGU-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)=NC(N(CC)CC)=C(Cl)C=C1

2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-698114-10.0g
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid
2138304-34-2 95.0%
10.0g
$2701.0 2025-03-12
Enamine
EN300-698114-1.0g
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid
2138304-34-2 95.0%
1.0g
$628.0 2025-03-12
Enamine
EN300-698114-5.0g
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid
2138304-34-2 95.0%
5.0g
$1821.0 2025-03-12
Enamine
EN300-698114-0.05g
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid
2138304-34-2 95.0%
0.05g
$528.0 2025-03-12
Enamine
EN300-698114-0.5g
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid
2138304-34-2 95.0%
0.5g
$603.0 2025-03-12
Enamine
EN300-698114-0.25g
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid
2138304-34-2 95.0%
0.25g
$579.0 2025-03-12
Enamine
EN300-698114-0.1g
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid
2138304-34-2 95.0%
0.1g
$553.0 2025-03-12
Enamine
EN300-698114-2.5g
5-chloro-6-(diethylamino)pyridine-2-carboxylic acid
2138304-34-2 95.0%
2.5g
$1230.0 2025-03-12

2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- Related Literature

Additional information on 2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)-

2-Pyridinecarboxylic Acid, 5-Chloro-6-(Diethylamino)-

The compound 2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- (CAS No. 2138304-34-2) is a chemically synthesized organic compound with a unique structure that combines a pyridine ring, a carboxylic acid group, and a diethylamino substituent. This compound has garnered significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule's structure is characterized by a pyridine ring system with substituents at positions 2, 5, and 6. The carboxylic acid group at position 2 imparts acidic properties, while the chlorine atom at position 5 and the diethylamino group at position 6 contribute to the molecule's electronic and steric properties.

Recent studies have highlighted the importance of substituent effects on the properties of pyridine derivatives. The presence of the diethylamino group introduces electron-donating effects, which can influence the molecule's reactivity and stability. This makes 2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- a promising candidate for use as an intermediate in the synthesis of more complex molecules. For instance, researchers have explored its role in the development of new drug candidates targeting various therapeutic areas, such as anti-inflammatory agents and anticancer drugs.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. One common approach involves the reaction of a suitable chloropyridine derivative with an amine-containing reagent under specific conditions. The choice of reaction conditions plays a critical role in ensuring high yields and purity of the final product. Recent advancements in catalytic systems have further enhanced the efficiency of these reactions, making large-scale production more feasible.

The carboxylic acid group in this compound is particularly valuable for its ability to form esters or amides, which can be tailored for specific applications. For example, esterification reactions can be used to create derivatives with improved solubility or bioavailability. This versatility has led to its use in the development of novel materials with tailored properties, such as biodegradable polymers or advanced coatings.

From an environmental perspective, understanding the degradation pathways of 2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- is crucial for assessing its potential impact on ecosystems. Recent studies have shown that this compound undergoes microbial degradation under aerobic conditions, with key intermediates being identified through metabolomics approaches. These findings underscore the importance of sustainable practices in chemical manufacturing to minimize environmental risks.

In conclusion, 2-Pyridinecarboxylic acid, 5-chloro-6-(diethylamino)- (CAS No. 2138304-34-2) is a versatile compound with a wide range of potential applications. Its unique structure and functional groups make it an attractive target for researchers across various disciplines. As new synthetic methods and applications continue to emerge, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.